molecular formula C6H6O2S B156793 2-Thiopheneacetic acid CAS No. 1918-77-0

2-Thiopheneacetic acid

Cat. No. B156793
CAS RN: 1918-77-0
M. Wt: 142.18 g/mol
InChI Key: SMJRBWINMFUUDS-UHFFFAOYSA-N
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Description

2-Thiopheneacetic acid is a compound that has garnered interest due to its applications in various fields such as drug design, biodiagnostics, and electronic devices. It is a thiophene-based compound, which means it contains a five-membered ring consisting of four carbon atoms and one sulfur atom. The acetic acid moiety attached to the thiophene ring adds to its reactivity and makes it a valuable compound for synthesis and material science .

Synthesis Analysis

The synthesis of 2-thiopheneacetic acid can be achieved through multiple routes. One method involves the bromination of thiophene to form 2-bromothiophene, followed by a Grignard reaction, and subsequent reactions to yield 2-thiophenecarboxaldehyde, which is then oxidized to form 2-thiopheneacetic acid with an overall yield of 74% . Another synthesis route starts with 2-acetylthiophene, which is condensed with n-butylamine, followed by several steps including hydrolysis to ultimately yield 2-thiopheneacetic acid with a total yield of 46.5% . Additionally, a synthesis method using ethyl oxalyl chloride as a starting material has been reported, with the structure of the final product confirmed by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of thioacetic acid, a related compound, has been investigated using electron diffraction. The molecule exhibits little resonance interaction between bonds, with specific interatomic distances and angles measured for the various atomic connections within the molecule . Although this study does not directly analyze 2-thiopheneacetic acid, the structural information of thioacetic acid can provide insights into the thiophene moiety's bonding characteristics.

Chemical Reactions Analysis

2-Thiopheneacetic acid can form complexes with various metals, as demonstrated by the synthesis of lanthanide complexes with interesting luminescent properties . Additionally, organotin(IV) derivatives of 2-thiopheneacetic acid have been synthesized and characterized, showing potential for applications in antibacterial, DNA protection, and enzyme inhibition activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-thiopheneacetic acid derivatives have been studied extensively. For instance, the polarized IR spectra of 2-thiopheneacetic acid crystals reveal differences in band shapes and temperature effects, which are closely related to the electronic structure of the molecule. The study of these properties is crucial for understanding the interactions and coupling mechanisms within the crystals . The thermochemical properties of 2-thiopheneacetic acid methyl esters have also been investigated, providing data on their stabilities, enthalpies of combustion and vaporization, and gas-phase enthalpies of formation .

Scientific Research Applications

Thermochemical Studies

Thermochemical properties of thiophene-based compounds like 2-thiopheneacetic acid are critical for their application in drug design, biodiagnostics, and electronic devices. Studies have focused on the enthalpies of combustion and vaporization, and the formation of these compounds at specific temperatures (Roux et al., 2007), (Temprado et al., 2008).

Synthesis Methods

Research has been conducted on the synthesis of 2-thiopheneacetic acid using thiophene as a starting material. This process involves multiple steps including reaction with ethyl oxalylchloride and hydrolysis under basic conditions, contributing to the methodology for producing this compound (Cui Qing-rong, 2008).

Electronic and Optical Properties

Polarized IR spectra studies of 2-thiopheneacetic acid crystals have provided insights into their electronic structure and temperature effects on their vibrational properties, which are significant for electronic and optoelectronic applications (Flakus et al., 2012).

Organotin(IV) Complexes

2-Thiopheneacetic acid has been used to synthesize organotin(IV) complexes, which have been studied for their antibacterial, DNA protection, and enzyme inhibition activities. This research expands the potential biomedical applications of thiopheneacetic acid derivatives (Abbas et al., 2013).

Semiconductor Properties

Research on the electrochemical oxidation of 3-thiopheneacetic acid and its polymerization has revealed its n-type semiconductor properties, providing a new perspective for its use in electronic materials (Hara et al., 2000).

Luminescent Properties in Lanthanide Complexes

Lanthanide complexes with 2-thiopheneacetic acid have been synthesized to explore their luminescent properties, which could be leveraged in lighting and display technologies (Cai et al., 2004).

Pyrolysis Studies

Studies on the pyrolysis of thiopheneacetic acids have provided valuable data on the kinetics and mechanisms of their thermal decomposition, which is relevant for their processing and application in various industrial contexts (Al-Juwaiser et al., 2002).

Coordination Polymers

Research on the creation of coordination polymers using 2-thiopheneacetic acid has explored their structural and photophysical properties, opening avenues for their use in materials science and luminescence applications (Raphael et al., 2008).

Safety And Hazards

2-Thiopheneacetic acid is classified as a hazardous substance. It causes severe skin burns and eye damage . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

While specific future directions for 2-Thiopheneacetic acid are not mentioned in the search results, it is worth noting that thiophene-based compounds are considered privileged structures for the design and discovery of novel anti-inflammatory agents . This suggests potential future research directions in the development of new drugs for treating inflammatory diseases.

properties

IUPAC Name

2-thiophen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6O2S/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJRBWINMFUUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062059
Record name 2-Thiopheneacetic acid
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Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Thiopheneacetic acid

CAS RN

1918-77-0, 69492-74-6
Record name 2-Thiopheneacetic acid
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Record name 2-Thienylacetic acid
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Record name Thiopheneacetic acid
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Record name 2-Thiopheneacetic acid
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Record name 2-Thiopheneacetic acid
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Record name 2-thienylacetic acid
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Record name 2-THIOPHENEACETIC ACID
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Synthesis routes and methods I

Procedure details

Red phosphorous (180 mg) and iodine (60 mg) were added to acetic acid (2.85 ml), and the mixture was stirred for 30 min. A solution of water (60 mg) and α-methoxy-2-thiopheneacetic acid (860 mg, 5 mmol) in acetic acid (1.5 ml) was added to this mixture and the resulting mixture was heated under reflux for 2 hr. with vigorous stirring. After cooling to room temperature, water and ethyl acetate were added thereto. After filtering off the precipitate by the use of celite, the organic layer was separated. It was washed with saturated aqueous solution of sodium chloride and dried with anhydrous magnesium sulfate. After filtration, the solution was concentrated under a reduced pressure, and the crystals which remained were recrystallized from ethyl acetate:n-hexane to give 2-thiopheneacetic acid (610 mg) melting at 62° C. (Literature value: 62°-65° C.).
[Compound]
Name
Red phosphorous
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One
Quantity
2.85 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mg
Type
reactant
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860 mg
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reactant
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1.5 mL
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solvent
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Synthesis routes and methods II

Procedure details

α-Phenylthio-2-thiopheneacetic acid (890 mg, 3.56 mmol) was dissolved in acetic acid (6 ml), then zinc dust (350 mg, 5.4 mmol) was added and the mixture was heated under reflux with vigorous stirring. After 30 min., zinc dust (350 mg, 5.4 mmol) was added again, and the mixture was heated under reflux for another 4 hr. with stirring, then cooled to room temperature, and most of the solvent was removed by distillation. Water and ethyl acetate were added and the precipitate was filtered off by the use of celite, and the layers of the filtrate were separated. The organic layer was washed with an aqueous solution of sodium chloride and dried with anhydrous magnesium sulfate. After filtration, the solution was concentrated under a reduced pressure and the crystals thus obtained were further recrystallized from ethyl acetate: n-hexane to give 2-thiopheneacetic acid (430 mg) melting at 62° C. (literature value: 62°-65° C.).
Name
α-Phenylthio-2-thiopheneacetic acid
Quantity
890 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mg
Type
catalyst
Reaction Step Two
Name
Quantity
350 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Aqueous solution of sodium hydroxide 8.8 g (0.22 mol) in water of 15 ml was added drop by drop to mixture of 2-mercapto furan 20.0 g (0.20 mol), chloroacetic acid 27.0 g (0.22 mol) and ethanol 300 ml with stirring at room temperature. After 20 minutes of stirring it was heated to 50° C., and further aqueous solution of sodium hydroxide 8.8 g (0.22 mol) in 15 ml of water was added slowly drop by drop. After stirring for 3 hours at 50° C., it was cooled to room temperature, and water was added till reaction liquid became uniform. Hydrochloric acid was added for neutralization. Prepared crystal was collected by filtration and 23.5 g (0.148 mol) of 2-carboxymethylthiofuran was obtained by recrystallization in methanol. Synthesis of yield 74%.
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solvent
Reaction Step One
Quantity
8.8 g
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reactant
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Quantity
20 g
Type
reactant
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27 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
8.8 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
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Type
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Reaction Step Six

Synthesis routes and methods IV

Procedure details

A solution of 15 mM of 7 ACA and 400 mM of thienylactic acid in 50% dioxane/50% acetate 50 mM is prepared at a ph 6. The column is thermostatized at 25° C., the flow and volume of the derivative are the same as in example 1. The moveable phase that we use for HPLC is 30% methanol/70% phosphate, 0.067M at a pH of 4.7, the rest of the conditions are maintained like those in example 1. After attaining the balance, the degree of conversion of 7-ACA into cephalothin is above 95%.
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Synthesis routes and methods V

Procedure details

3-thienylacetic acid; 1- or 2-furylacetic acid; 2-, 3- or 4-pyridylacetic acid; 2-mercaptomethylnicotinic acid;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1- or 2-furylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3- or 4-pyridylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-mercaptomethylnicotinic acid
Quantity
0 (± 1) mol
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thiopheneacetic acid
Reactant of Route 2
2-Thiopheneacetic acid
Reactant of Route 3
Reactant of Route 3
2-Thiopheneacetic acid
Reactant of Route 4
Reactant of Route 4
2-Thiopheneacetic acid
Reactant of Route 5
2-Thiopheneacetic acid
Reactant of Route 6
2-Thiopheneacetic acid

Citations

For This Compound
482
Citations
CD Bădiceanu, C Larion - Farmacia, 2009 - farmaciajournal.com
… The preliminary positive results determined us to continue this research and to obtain new 2-thiopheneacetic acid thioureides. In a previous paper [7] we present the synthesis, the …
Number of citations: 12 farmaciajournal.com
P Drożdżewski, A Brożyna, M Kubiak - Journal of molecular structure, 2004 - Elsevier
… Polynuclear copper(II) complex 2 was produced earlier by neutralization of aqueous solution of 2-thiopheneacetic acid (Htaa) (0.2 mmol) with freshly precipitated copper(II) hydroxide […
Number of citations: 25 www.sciencedirect.com
HT Flakus, N Rekik, A Jarczyk - The Journal of Physical Chemistry …, 2012 - ACS Publications
… acids, namely, 2-thiopheneacetic acid and 2-thiopheneacrylic acid… In the 2-thiopheneacetic acid crystal case, carboxyl … of the IR spectra of 2-thiopheneacetic acid and 2-thiopheneacrylic …
Number of citations: 45 pubs.acs.org
HS Shin, JY Hong, S Huh - ACS Applied Materials & Interfaces, 2013 - ACS Publications
… Here, we report a 2-thiopheneacetic acid (2-TAA)-directed fabrication of uniform rosette-like Au nanostructures with highly textured acute surfaces with high SERS activity. In this …
Number of citations: 21 pubs.acs.org
P Drożdżewski, A Brożyna, M Kubiak - Polyhedron, 2004 - Elsevier
… The ligand, 2-thiopheneacetic acid (HTAA), 98% was purchased from Sigma–Aldrich. The … 3 water solution containing 0.2 mmol of 2-thiopheneacetic acid with freshly precipitated Cu(OH…
Number of citations: 25 www.sciencedirect.com
S Abbas, S Ali, MS Khan, M Parvez… - Journal of Coordination …, 2013 - Taylor & Francis
… O 2 S) 2 ] (3) of 2-thiopheneacetic acid (HL) have been prepared and characterized through FT-… 2-Thiopheneacetic acid has been selected for this work as it has sulfur in the ring whose …
Number of citations: 8 www.tandfonline.com
LZ Cai, WT Chen, MS Wang, GC Guo… - Inorganic Chemistry …, 2004 - Elsevier
… 2-thiopheneacetic acid using hydrothermal technique, to the best of our knowledge, the metal complexes that involve 2-thiopheneacetic acid … the reaction of 2-thiopheneacetic acid, salt …
Number of citations: 73 www.sciencedirect.com
NL Rani, MP Chakravarthy, KN Mohana… - … Crystals and Liquid …, 2015 - Taylor & Francis
N,N′-dicyclohexylcarbamoyl-2-(thiophen-2-yl)acetamide (C 19 H 28 N 2 O 2 S), was prepared using 1,3-dicyclohexylurea. The compound has been characterized by IR, and single-…
Number of citations: 2 www.tandfonline.com
Ş ÇAKMAK, A VEYİSOĞLU - El-Cezeri, 2021 - dergipark.org.tr
The heterocyclic amide derivatives (I-IV) were synthesized from 2-thiophenacetic acid in two steps. In the first step, the intermediate acylation agent formed and isolated, then subjected …
Number of citations: 1 dergipark.org.tr
F Ahmad, M Parvez, S Ali, M Mazhar… - Synthesis and Reactivity …, 2002 - Taylor & Francis
… series of tri- and diorganotin(IV) complexes of the general formula R 4−n SnL n (where R=CH 3 , C 4 H 9 , C 6 H 6 , C 7 H 7 , n=1, 2 and HL=5-benzoyl-α-methyl-2-thiopheneacetic acid) …
Number of citations: 31 www.tandfonline.com

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